molecular formula C18H12F2N4OS B11086326 N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B11086326
M. Wt: 370.4 g/mol
InChI Key: YKGRIFKEBAMVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that features a combination of fluorinated phenyl, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-halo ketone.

    Acetamide Linkage Formation: The final step involves coupling the 2,4-difluorophenyl group with the benzimidazole-thiazole intermediate through an acetamide linkage. This can be done using acylation reactions with appropriate reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), ammonia (NH3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound can be used to investigate biological pathways and molecular targets due to its complex structure and potential bioactivity.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific biological context, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the thiazole ring, which may affect its biological activity and specificity.

    N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide, potentially altering its pharmacokinetic properties.

    N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)ethanamide: Variation in the length of the carbon chain connecting the functional groups, which can influence its binding affinity and selectivity.

Uniqueness

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to its combination of fluorinated phenyl, thiazole, and benzimidazole moieties. This unique structure imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C18H12F2N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H12F2N4OS/c19-11-5-6-13(12(20)7-11)22-17(25)9-24-15-4-2-1-3-14(15)23-18(24)16-8-21-10-26-16/h1-8,10H,9H2,(H,22,25)

InChI Key

YKGRIFKEBAMVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=C(C=C(C=C3)F)F)C4=CN=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.